1,3-Dibromo-5-tert-butoxy-benzene
Description
BenchChem offers high-quality 1,3-Dibromo-5-tert-butoxy-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-5-tert-butoxy-benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUCEADBYMTDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272334 | |
| Record name | 1,3-Dibromo-5-(1,1-dimethylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631909-17-6 | |
| Record name | 1,3-Dibromo-5-(1,1-dimethylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631909-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-5-(1,1-dimethylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Strategic Importance of 1,3-Dibromo-5-tert-butoxy-benzene
An In-depth Technical Guide to 1,3-Dibromo-5-tert-butoxy-benzene for Advanced Chemical Synthesis
1,3-Dibromo-5-tert-butoxy-benzene (CAS No. 631909-17-6) is a highly functionalized aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and materials science. As a member of the dibrominated aromatic ether class of molecules, its true value lies in its architectural design. The molecule features two bromine atoms positioned meta to a sterically bulky tert-butoxy group. This specific arrangement provides a powerful and versatile scaffold for synthetic chemists.
The two bromine atoms serve as reactive handles for sequential and selective functionalization, primarily through modern cross-coupling reactions.[1] This allows for the precise construction of complex molecular frameworks. The tert-butoxy group, with its significant steric hindrance and electron-donating character, influences the reactivity of the aromatic ring and can be strategically cleaved under specific acidic conditions to reveal a phenol, adding another layer of synthetic utility. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this key synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research. While comprehensive experimental data for 1,3-Dibromo-5-tert-butoxy-benzene is not broadly published, the following table summarizes its core properties, supplemented with data from closely related analogs to provide a predictive baseline.
Table 1: Physicochemical Properties
| Property | Value | Source/Analogy |
| CAS Number | 631909-17-6 | [1] |
| Molecular Formula | C₁₀H₁₂Br₂O | [2] |
| Molecular Weight | 308.01 g/mol | [2] |
| Appearance | White to light yellow solid or liquid | Analog: 1,3-Dibromo-5-(tert-butyl)benzene[3] |
| Melting Point | ~28 °C | Analog: 1,3-Dibromo-5-(tert-butyl)benzene[3] |
| Boiling Point | ~250 °C at 760 mmHg | Analog: 1,3-Dibromo-5-(tert-butyl)benzene[3] |
| Purity | Typically >95% | Commercial Suppliers[4][5][6] |
Spectroscopic Data Analysis
-
¹H NMR (Predicted):
-
A singlet for the nine equivalent protons of the tert-butyl group, expected around δ 1.3 ppm.
-
A singlet for the aromatic proton at the C2 position (between the two bromine atoms), likely shifted downfield.
-
A doublet or multiplet for the two equivalent aromatic protons at the C4 and C6 positions.
-
-
¹³C NMR (Predicted):
-
Signals corresponding to the quaternary carbons of the tert-butyl group and the carbon attached to the oxygen.
-
Signals for the aromatic carbons, with the C-Br carbons showing characteristic shifts.
-
Synthesis and Mechanistic Considerations
The synthesis of 1,3-Dibromo-5-tert-butoxy-benzene typically involves the bromination of a suitable precursor, such as 1-tert-butoxybenzene. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity and prevent over-bromination.
A plausible synthetic route involves the electrophilic aromatic substitution of 1-tert-butoxybenzene. The tert-butoxy group is an ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom.[7] However, its steric bulk significantly hinders substitution at the ortho positions, favoring bromination at the para position first, followed by substitution at the remaining ortho/para positions. To achieve the 1,3-dibromo substitution pattern, a multi-step synthesis starting from a different precursor, such as 3,5-dibromophenol, followed by etherification with tert-butanol or isobutylene, would be a more direct and controllable strategy.
Caption: Plausible synthetic workflow for 1,3-Dibromo-5-tert-butoxy-benzene.
Chemical Reactivity and Strategic Applications
The reactivity of 1,3-Dibromo-5-tert-butoxy-benzene is dominated by the two carbon-bromine bonds, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] These reactions are foundational in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Reactions:
-
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond.[8] This is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals. The two bromine atoms can be functionalized sequentially by carefully controlling the reaction conditions, allowing for the synthesis of unsymmetrical biaryls.
-
Heck and Stille Couplings: These reactions provide pathways to form carbon-carbon bonds with alkenes (Heck) or organotin compounds (Stille), further expanding the synthetic possibilities.[9]
-
Buchwald-Hartwig Amination: This allows for the formation of C-N bonds, coupling the aryl bromide with amines to produce substituted anilines, another critical functional group in drug discovery.
-
Ether Cleavage: The tert-butoxy group can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding 3,5-dibromophenol. This unmasks a hydroxyl group for further functionalization, such as esterification or etherification.
The presence of the electron-donating tert-butoxy group activates the aromatic ring, potentially influencing the rate and efficiency of these coupling reactions compared to non-substituted dibromobenzenes.
Caption: Reactivity map of 1,3-Dibromo-5-tert-butoxy-benzene.
Role in Drug Discovery and Development
The structural motifs accessible from 1,3-Dibromo-5-tert-butoxy-benzene are highly relevant in medicinal chemistry. The introduction of bromine into molecular structures is a known strategy in drug design to enhance binding affinity or modulate pharmacokinetic properties.[10][11]
This building block allows for the systematic exploration of chemical space. For instance, in a drug discovery campaign, one bromine could be replaced with a phenyl group via a Suzuki reaction, while the other is converted to an amine via a Buchwald-Hartwig reaction. The resulting complex scaffold can then be evaluated for biological activity. This modular approach is highly efficient for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura reaction to validate the reactivity of the substrate. The self-validating steps are included to ensure reaction monitoring and success.
Objective: To synthesize 3-bromo-5-tert-butoxy-1,1'-biphenyl.
Materials:
-
1,3-Dibromo-5-tert-butoxy-benzene (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv) or a more advanced ligand like SPhos.
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Dibromo-5-tert-butoxy-benzene and phenylboronic acid.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step as the palladium catalyst is sensitive to oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, the phosphine ligand, and potassium carbonate.
-
Solvent Addition: Add the degassed solvent mixture (Toluene/Water). The solution will likely be a heterogeneous mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring (Self-Validation): After 1 hour, pause the heating, cool the flask, and take a small aliquot of the organic layer. Analyze by Thin Layer Chromatography (TLC) against the starting material. Expected Outcome: A new, less polar spot corresponding to the product should be visible, and the starting material spot should be diminished. The reaction is complete when the starting material is no longer visible by TLC (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Expected Outcome: The aqueous and organic layers should separate cleanly.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Expected Outcome: A crude solid or oil will be obtained.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with all halogenated organic compounds, 1,3-Dibromo-5-tert-butoxy-benzene should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local and institutional regulations.
Conclusion
1,3-Dibromo-5-tert-butoxy-benzene is a strategically designed building block that offers significant advantages in modern organic synthesis. Its dual reactive bromine sites, modulated by the sterically demanding and electronically influential tert-butoxy group, provide a versatile platform for constructing complex molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a valuable tool for researchers in drug discovery and materials science, enabling the efficient and modular synthesis of novel compounds. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full synthetic potential.
References
-
Raff, J. D., & Hites, R. A. (2006). Gas-phase reactions of brominated diphenyl ethers with OH radicals. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Callam, C. S., & Lowary, T. L. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Ohio State University. Retrieved from [Link]
-
Supporting Information. (n.d.). [PDF]. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
University of California, Berkeley. (2014). The Suzuki Reaction. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 1,3-Dibromo-5-(tert-butyl)benzene - [D52677]. Retrieved from [Link]
-
Khan Academy. (n.d.). EAS reactions of ethers. Retrieved from [Link]
-
YouTube. (2024). Enjoyable synthesis of 1,3-Dibromobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). anti- AND syn-1,4,5,8-TETRAHYDROANTHRACENE 1,4:5,8-DIEPOXIDES. Retrieved from [Link]
-
YouTube. (2019). 04.02 Reactivity of Ethers and Protonated Ethers. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. Retrieved from [Link]
-
Pearson+. (2024). Boron tribromide (BBr3) cleaves ethers to give alkyl halides and.... Retrieved from [Link]
-
Frontiers. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
Sources
- 1. 1,3-Dibromo-5-tert-butoxy-benzene | 631909-17-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dibromo-5-(tert-butyl)benzene | 129316-09-2 [sigmaaldrich.com]
- 4. Synthonix, Inc > 129316-09-2 | 1,3-Dibromo-5-(tert-butyl)benzene [synthonix.com]
- 5. chemscene.com [chemscene.com]
- 6. 129316-09-2 Cas No. | 5-(tert-Butyl)-1,3-dibromobenzene | Apollo [store.apolloscientific.co.uk]
- 7. Khan Academy [khanacademy.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 11. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
Advanced Synthetic Strategies and Applications of tert-Butoxy Dibromobenzenes
Topic: Literature Review of tert-Butoxy Functionalized Dibromobenzenes Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Utility of the tert-Butoxy Motif
In the landscape of functionalized aryl halides, tert-butoxy dibromobenzenes represent a specialized class of intermediates that bridge the gap between robust structural scaffolds and "switchable" chemical reactivity. Unlike their n-alkoxy counterparts, which serve primarily as inert solubilizing groups in materials science (e.g., in Poly(p-phenylene vinylene) or PPV derivatives), the tert-butoxy group offers a dual function:
-
Steric & Electronic Modulation: The bulky tert-butyl group exerts significant steric pressure on the ortho positions, influencing the regioselectivity of metallation and cross-coupling reactions.
-
Latent Functionality (Solubility Switching): The tert-butyl ether bond is acid- and thermally-labile. This allows the group to serve as a "masked" phenol, enabling the synthesis of soluble polymer precursors that can be converted into insoluble, robust films via thermal elimination of isobutylene.
This guide synthesizes the literature on the synthesis, reactivity, and application of these compounds, providing a roadmap for their use in complex organic synthesis and materials engineering.
Synthetic Architectures
The synthesis of tert-butoxy functionalized dibromobenzenes is non-trivial due to the incompatibility of the tert-butyl group with strong acids (cleavage) and the failure of standard Williamson ether synthesis (E2 elimination dominates). Two primary strategic routes have emerged from the literature.
Route A: The "Protect-First" Strategy (Recommended for Regiocontrol)
This route involves the installation of the tert-butoxy group on a phenol or hydroquinone core, followed by electrophilic bromination.
-
Step 1: Etherification. Direct alkylation of phenols with tert-butyl bromide and base fails. The field-standard method involves the acid-catalyzed addition of isobutylene (gas) or an isobutylene equivalent (e.g., MTBE or tert-butanol) to the phenol.
-
Catalyst: Amberlyst-15 or H₂SO₄.
-
Conditions: Moderate heat (60–80°C).
-
-
Step 2: Bromination. The resulting tert-butoxybenzene is highly electron-rich. Using elemental bromine (Br₂) often generates HBr, which can autocatalytically cleave the acid-sensitive tert-butyl ether.
-
Solution: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile) often with a weak base buffer to neutralize HBr byproducts. This ensures the integrity of the -OtBu group while achieving high regioselectivity para to the alkoxy group.
-
Route B: The "Halogen-First" Strategy (Recommended for Labile Substrates)
For substrates where the tert-butoxy group cannot survive the bromination conditions, the bromine is introduced first.
-
Step 1: Bromination. Bromination of the phenol (or hydroquinone) to yield the dibromophenol.
-
Step 2: Etherification. The sterically crowded and electron-poor dibromophenol is difficult to alkylate.
-
Method: Reaction with Boc-anhydride (Boc₂O) and DMAP to form the carbonate, followed by specialized decarboxylation protocols, or high-pressure addition of isobutylene. Note: This route is generally lower yielding and less common than Route A.
-
Visualization: Synthetic Pathways
Caption: Comparison of synthetic routes.[1][2] Route A is preferred for preserving the labile tert-butoxy group.
Reactivity Profile & Handling
Lithiation vs. Halogen-Lithium Exchange
The tert-butoxy group is a powerful ortho-directing group (DoM) due to the coordination of the lithium cation by the ether oxygen. However, in tert-butoxy dibromobenzenes, two competing pathways exist:
-
Halogen-Lithium Exchange: The C-Br bond is weak and typically reacts fastest with n-BuLi or t-BuLi at -78°C. This allows for selective functionalization at the bromine site.[2]
-
Directed Ortho-Lithiation (DoM): If the bromine is sterically shielded or if a weaker base (e.g., LDA) is used, the tert-butoxy group can direct deprotonation at the adjacent C-H bond (if available).
Expert Insight: To selectively functionalize the bromine position, use n-BuLi in THF at -78°C . The tert-butoxy group will stabilize the resulting aryllithium species via chelation, preventing benzyne formation.
Cross-Coupling (Suzuki-Miyaura)
The steric bulk of the tert-butyl group ortho to the bromine significantly impacts the rate of oxidative addition in Pd-catalyzed couplings.
-
Challenge: Standard catalysts (e.g., Pd(PPh₃)₄) may fail due to steric hindrance.
-
Solution: Employ electron-rich, bulky phosphine ligands such as S-Phos or P(t-Bu)₃ (e.g., Pd₂(dba)₃ / P(t-Bu)₃). These ligands facilitate oxidative addition into the hindered C-Br bond.
Applications: The "Solubility Switch"
The defining application of tert-butoxy functionalized dibromobenzenes is in the synthesis of conjugated polymers, particularly Poly(p-phenylene vinylene) (PPV) derivatives.
Mechanism of Thermal Switching
Soluble precursor polymers containing the tert-butoxy group can be solution-cast into films. Upon heating (typically 180–220°C), the tert-butoxy group undergoes thermal elimination:
Data Summary: Physical Properties of Key Derivatives
| Compound | Structure | Melting Point | Key Reactivity Feature |
| 1-Bromo-4-tert-butoxybenzene | Mono-bromide | 38-40°C (Oil/Solid) | Precursor for lithiation; acid sensitive. |
| 1,4-Dibromo-2,5-di-tert-butoxybenzene | Di-bromide | 104-106°C | Monomer for soluble PPVs; high steric bulk. |
| 1,3-Dibromo-5-tert-butoxybenzene | Meta-bromide | N/A (Oil) | Used for meta-linked conjugated systems. |
Experimental Protocol: Representative Synthesis
The following is a generalized high-yield protocol derived from best practices in the literature for Route A.
Target: 1-Bromo-4-tert-butoxybenzene (Scale: 10 mmol)
-
Etherification:
-
Charge a pressure tube with 4-bromophenol (1.73 g, 10 mmol) and dichloromethane (20 mL).
-
Add concentrated H₂SO₄ (catalytic, 0.1 mL) or Amberlyst-15 resin (100 mg).
-
Cool to -78°C and condense isobutylene gas (approx. 5 mL) into the vessel.
-
Seal and stir at room temperature for 24 hours.
-
Workup: Vent carefully. Wash with sat. NaHCO₃ to remove acid/unreacted phenol. Dry (MgSO₄) and concentrate.[3]
-
Yield: Typically 85-90% as a colorless oil.
-
-
Bromination (if starting from Phenol):
-
Dissolve tert-butoxybenzene (10 mmol) in DMF (20 mL).
-
Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise at 0°C.
-
Stir at RT for 4 hours in the dark.
-
Workup: Pour into water, extract with hexanes (to avoid extracting DMF). Wash with brine.[4]
-
Note: Avoid acidic workup to prevent deprotection.
-
Reactivity Visualization
Caption: Divergent reactivity pathways. The tert-butoxy group enables lithiation control but requires heat management.
References
-
Synthesis of tert-Butyl Ethers: Lawesson, S.-O.; Yang, N. C. "Phenyl t-Butyl Ether." Organic Syntheses, 1962 , 42, 14. Link
-
NBS Bromination Methodology: Mitchell, R. H.; Lai, Y.-H.; Williams, R. V. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent." Journal of Organic Chemistry, 1979 , 44(25), 4733–4735. Link
-
Lithiation of tert-Butoxy Arenes: Iwao, M.; Kuraishi, T. "Synthesis of 7-Substituted Indolines via Directed Lithiation of 1-(tert-Butoxycarbonyl)indoline." Organic Syntheses, 1996 , 73, 85. Link
-
Polymer Applications (PPV): Hsieh, B. R. "Poly(p-phenylene vinylene)s: Synthesis and Applications." Polymeric Materials Encyclopedia, 1996 . Link
-
Pd-Catalyzed Coupling with Bulky Ligands: Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006 , 45(21), 3484–3488. Link
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(aryl ether) Dendrimers using 1,3-Dibromo-5-tert-butoxy-benzene
Introduction
Dendrimers are a fascinating class of synthetic macromolecules characterized by their highly branched, three-dimensional, and well-defined architecture.[1] Their unique globular shape, monodispersity, and the high density of functional groups on their periphery make them exceptional candidates for a multitude of applications, most notably in the biomedical field as sophisticated drug delivery vehicles.[2][3][4][5][6] Poly(aryl ether) dendrimers, in particular, are lauded for their robust chemical and thermal stability, which is a direct consequence of the strong aryl-ether bonds that constitute their backbone.
This application note provides a comprehensive guide for the synthesis of poly(aryl ether) dendrimers utilizing 1,3-Dibromo-5-tert-butoxy-benzene as a key building block. The tert-butoxy group serves as a versatile protecting group for a peripheral hydroxyl functionality, which can be deprotected in a later step to allow for the conjugation of therapeutic agents or targeting moieties. The synthetic strategy detailed herein employs a convergent approach, which offers superior control over the final structure and purity of the dendrimer.[7][8][9] The core chemical transformation underpinning this synthesis is the Williamson ether synthesis, a reliable and widely used method for the formation of ether linkages.[10][11]
Synthetic Strategy: A Convergent Approach
The convergent synthesis of dendrimers involves the stepwise construction of dendritic wedges, or "dendrons," from the periphery inwards to a reactive focal point. These pre-synthesized dendrons are then coupled to a multifunctional core molecule in the final step of the synthesis. This methodology is advantageous as it facilitates the purification of intermediates and minimizes the impact of steric hindrance that can be problematic in the later generations of a divergent synthesis.
Our synthetic design leverages 1,3-Dibromo-5-tert-butoxy-benzene as a precursor to a key branching unit. The synthesis will proceed through the following key stages:
-
Synthesis of the First-Generation Dendron (G1): Reaction of 1,3-Dibromo-5-tert-butoxy-benzene with a suitable protected benzylic alcohol.
-
Synthesis of the Second-Generation Dendron (G2): Iterative growth of the dendron by reacting the first-generation dendron with another equivalent of the branching monomer.
-
Core Functionalization and Final Dendrimer Assembly: Attachment of the synthesized dendrons to a multifunctional core, such as 1,3,5-trihydroxybenzene (phloroglucinol).
-
Optional Deprotection: Removal of the peripheral tert-butoxy groups to yield dendrimers with terminal hydroxyl functionalities.
Below is a visual representation of the convergent synthetic workflow.
Caption: Convergent synthesis workflow for a second-generation dendrimer.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried using standard procedures. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Characterization: Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a suitable spectrometer. Mass spectrometry (MS) analysis, such as MALDI-TOF, is essential for confirming the molecular weight of the dendrons and the final dendrimer.[12][13] Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Protocol 1: Synthesis of the First-Generation (G1) Dendron
This protocol is adapted from established procedures for the synthesis of Fréchet-type dendrons.[14]
Reaction Scheme:
-
1,3-Dibromo-5-tert-butoxy-benzene + 3,5-Dihydroxybenzyl alcohol → G1-OH Dendron
Procedure:
-
To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in dry acetone, add potassium carbonate (K₂CO₃, 2.5 eq).
-
The mixture is stirred vigorously at room temperature for 30 minutes.
-
Add 1,3-Dibromo-5-tert-butoxy-benzene (1.1 eq) to the reaction mixture.
-
The reaction is refluxed for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the pure G1-OH dendron.
Causality of Experimental Choices:
-
Base and Solvent: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol, forming the corresponding phenoxide in situ. Acetone is a suitable polar aprotic solvent for this Williamson ether synthesis.[11]
-
Stoichiometry: A slight excess of the dibromo compound is used to ensure complete reaction of the dihydroxybenzyl alcohol.
-
Purification: Column chromatography is a standard and effective method for the purification of organic compounds, separating the desired product from unreacted starting materials and byproducts.[9]
Protocol 2: Synthesis of the Second-Generation (G2) Dendron
Reaction Scheme:
-
G1-OH Dendron + 1,3-Dibromo-5-tert-butoxy-benzene → G2-Br Dendron
Procedure:
-
To a solution of the G1-OH dendron (1.0 eq) in dry acetone, add potassium carbonate (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Add 1,3-Dibromo-5-tert-butoxy-benzene (1.1 eq).
-
The reaction is refluxed for 48-72 hours, monitoring by TLC.
-
Work-up and purification are performed as described in Protocol 1 to yield the G2-Br dendron.
Causality of Experimental Choices:
-
Iterative Growth: This step demonstrates the iterative nature of dendrimer synthesis, where the product of one generation becomes the starting material for the next.
-
Longer Reaction Time: As the dendron grows in size, steric hindrance can slow down the reaction rate, necessitating a longer reflux time.
Protocol 3: Synthesis of the Second-Generation (G2) Dendrimer
Reaction Scheme:
-
G2-Br Dendron + 1,3,5-Trihydroxybenzene (Phloroglucinol) → G2-Dendrimer
Procedure:
-
To a solution of 1,3,5-trihydroxybenzene (1.0 eq) in dry acetone, add potassium carbonate (3.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Add the G2-Br dendron (3.3 eq) to the reaction mixture.
-
The reaction is refluxed for 72-96 hours.
-
The work-up procedure is similar to the previous protocols.
-
Purification of the final dendrimer may require more advanced techniques such as preparative HPLC or size exclusion chromatography to obtain a highly pure product.
Causality of Experimental Choices:
-
Core Molecule: 1,3,5-Trihydroxybenzene is a common trifunctional core molecule used in the synthesis of poly(aryl ether) dendrimers.
-
Stoichiometry: A slight excess of the dendron is used to ensure complete reaction at all three hydroxyl groups of the core.
Protocol 4: Deprotection of Peripheral tert-Butoxy Groups (Optional)
The tert-butoxy group can be cleaved under acidic conditions to reveal the terminal hydroxyl groups.
Procedure:
-
Dissolve the G2-Dendrimer in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), dropwise at 0 °C.[15]
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The solvent and excess acid are removed under reduced pressure.
-
The resulting deprotected dendrimer is purified by precipitation or dialysis.
Causality of Experimental Choices:
-
Acidic Cleavage: The tert-butyl group is readily cleaved under acidic conditions due to the formation of the stable tert-butyl carbocation.[16]
-
Mild Conditions: The reaction is performed at low to room temperature to minimize potential side reactions.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of each generation.
| Compound | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Appearance |
| G1-OH Dendron | (Calculated) | 80-90 | White to off-white solid |
| G2-Br Dendron | (Calculated) | 70-85 | White to off-white solid |
| G2-Dendrimer (protected) | (Calculated) | 60-75 | White to off-white solid |
| G2-Dendrimer (deprotected) | (Calculated) | >90 | White to off-white solid |
Visualization of Dendrimer Growth
The iterative growth of the dendrimer can be visualized as follows:
Caption: Schematic representation of dendrimer growth from a core.
Applications in Drug Development
Dendrimers synthesized using this methodology have significant potential in drug delivery.[2][17] The internal cavities can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[4] The peripheral hydroxyl groups (after deprotection) can be functionalized with:
-
Targeting Ligands: To direct the dendrimer-drug conjugate to specific cells or tissues, minimizing off-target effects.
-
Imaging Agents: For theranostic applications, allowing for simultaneous diagnosis and therapy.
-
Polyethylene Glycol (PEG) Chains: To improve the pharmacokinetic profile and reduce immunogenicity.
The precise control over size, shape, and surface functionality afforded by this synthetic approach allows for the rational design of dendrimer-based drug delivery systems with optimized efficacy and safety profiles.
References
- Dendrimers as drug delivery vehicles: a comprehensive review. (2025). [Source 1 URL not available]
-
Parajapati, S. K., et al. (2016). POTENTIAL APPLICATION OF DENDRIMERS IN DRUG DELIVERY: A CONCISE REVIEW AND UPDATE. Journal of Drug Delivery and Therapeutics, 6(2). [Link]
- potential application of dendrimers in drug delivery: a concise review and update. (2025). [Source 3 URL not available]
- Request PDF | A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. [Source 4 URL not available]
-
The Role of Dendrimers in Topical Drug Delivery. (2010). Pharmaceutical Technology. [Link]
-
Dendrimers as versatile platform in drug delivery applications. (2014). PubMed. [Link]
- Schematic representation of convergent (a) and divergent (b) method of dendrimer synthesis.
-
Dendrimers: a Review on Synthetic Approaches. (2015). Journal of Applied Pharmaceutical Science. [Link]
- Synthesis of Fréchet-type poly(aryl ether) dendrimers with allyl end groups: comparative convergent and - Semantic Scholar. [Source 9 URL not available]
- Best practices for purification and characterization of PAMAM dendrimer - PMC. [Source 10 URL not available]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025). [Link]
-
Williamson ether synthesis - Wikipedia. (2023). [Link]
- Dendrimers: synthesis, applications, and properties - PMC. [Source 13 URL not available]
- Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. - ChemRxiv. [Source 14 URL not available]
- Convergent Synthesis of Dendrimers. [Source 15 URL not available]
- Application Notes and Protocols: Synthesis of Poly(aryl ether) Dendrimers Using 4,4'-Oxybis((bromomethyl)benzene) - Benchchem. [Source 16 URL not available]
- Application Notes and Protocols for the Deprotection of tert-Butoxycyclohexane Ethers - Benchchem. [Source 17 URL not available]
- Synthesis of carbosilane dendrons and dendrimers derived from 1,3,5-trihydroxybenzene. [Source 18 URL not available]
- Lipophilic PAMAM Dendrimer: Conceptualization of Targeted Cosmetics and Drug Delivery. (2022). [Source 19 URL not available]
- tert-Butyl Ethers - Organic Chemistry Portal. [Source 20 URL not available]
- (PDF)
- (PDF)
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of poly(alkyl aryl ether) dendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. tert-Butyl Ethers [organic-chemistry.org]
- 17. benthamdirect.com [benthamdirect.com]
Application Note: Functionalization of MOF Linkers using 1,3-Dibromo-5-tert-butoxy-benzene
Executive Summary & Strategic Rationale
In the architecture of Metal-Organic Frameworks (MOFs), the introduction of reactive handles—specifically hydroxyl (-OH) groups—is often hampered by their interference with metal node coordination during solvothermal synthesis. Free phenols can competitively bind to metal clusters (e.g., Zr₆ nodes), leading to defects or amorphous phases.
This guide details a robust protocol using 1,3-Dibromo-5-tert-butoxy-benzene as a "masked" precursor. The tert-butoxy group serves a dual purpose:
-
Steric & Electronic Protection: It prevents competitive coordination during MOF assembly.
-
Latent Functionality: It acts as a thermally labile protecting group that can be removed post-synthetically to reveal a reactive phenol, enabling downstream conjugation (e.g., drug anchoring, catalysis).
This protocol covers the full workflow: Ligand Synthesis
Module A: Ligand Synthesis
Objective: Convert 1,3-Dibromo-5-tert-butoxy-benzene into 5-tert-butoxyisophthalic acid (
Mechanism
The transformation utilizes a lithium-halogen exchange followed by electrophilic quenching with
Protocol
Reagents:
-
1,3-Dibromo-5-tert-butoxy-benzene (10.0 g, 32.5 mmol)
- -Butyllithium (2.5 M in hexanes, 28.6 mL, 71.5 mmol, 2.2 eq)
-
Dry Tetrahydrofuran (THF) (150 mL)
-
Dry
gas (excess) - (2 M)
Step-by-Step:
-
Setup: Flame-dry a 500 mL Schlenk flask under Argon. Add 1,3-Dibromo-5-tert-butoxy-benzene and anhydrous THF. Cool to -78°C using a dry ice/acetone bath.
-
Lithiation: Add
-BuLi dropwise over 30 minutes. Maintain temperature below -70°C to prevent benzyne formation. Stir for 1 hour at -78°C.-
QC Check: Solution should turn a pale yellow/orange. Darkening indicates decomposition.
-
-
Carboxylation: Bubble dry
gas through the solution for 30 minutes while maintaining -78°C. The solution will become a thick slurry (lithium carboxylate formation). -
Quench: Allow the mixture to warm to room temperature (RT). Quench with 50 mL water.
-
Isolation: Evaporate THF under reduced pressure. Acidify the aqueous residue to pH 1-2 with 2 M HCl. The product, 5-tert-butoxyisophthalic acid , will precipitate as a white solid.
-
Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).
Module B: MOF Assembly (UiO-66-OtBu)
Objective: Solvothermal growth of Zirconium-based MOF using the protected linker.
Rationale
We utilize a Zirconium (IV) node due to its high chemical stability. The tert-butoxy group increases the linker's solubility in DMF compared to the hydroxy-analog, facilitating cleaner crystal growth.
Protocol
Reagents:
- (233 mg, 1.0 mmol)
-
5-tert-butoxyisophthalic acid (
) (238 mg, 1.0 mmol) -
DMF (15 mL)
-
Acetic Acid (Modulator) (1 mL)
Step-by-Step:
-
Dissolution: Dissolve
in 10 mL DMF via sonication (15 min) until clear. Dissolve the linker in 5 mL DMF separately. -
Mixing: Combine solutions in a 20 mL Teflon-lined autoclave. Add Acetic Acid (modulator controls defect density and crystal size).
-
Crystallization: Seal and heat at 120°C for 24 hours in a convection oven.
-
Washing (Critical):
-
Centrifuge (6000 rpm, 10 min) to collect white powder.
-
Wash 3x with DMF (removes unreacted linker).
-
Wash 3x with Methanol (exchanges pore solvent).
-
-
Activation: Soak in Methanol for 3 days (replace solvent daily). Dry under vacuum at 80°C for 12 hours.
-
Note: Do not exceed 100°C at this stage to prevent premature deprotection.
-
Module C: Post-Synthetic Deprotection (PSD)
Objective: Cleave the tert-butyl group to generate the free phenol (UiO-66-OH).
Mechanism: Thermal Elimination
The tert-butyl ether undergoes an E1-type elimination at elevated temperatures, releasing isobutene gas and leaving the phenolic proton. This "reagent-less" method is superior to chemical deprotection (e.g.,
Protocol
-
TGA Profiling: Perform Thermogravimetric Analysis on a small aliquot.
-
Target: Look for a mass loss step (~15-20%) between 200°C and 300°C.
-
-
Bulk Deprotection: Place the activated UiO-66-OtBu in a tube furnace under dynamic vacuum.
-
Ramp: Heat to 250°C at a rate of 5°C/min.
-
Hold: Maintain 250°C for 4 hours.
-
Cool: Cool to RT under vacuum.
-
Result: The hydrophobic UiO-66-OtBu is converted to the hydrophilic UiO-66-OH.
-
Data Summary & Validation
Expected Analytical Signatures
| Technique | UiO-66-OtBu (Protected) | UiO-66-OH (Deprotected) |
| 1H-NMR (Digested) | Strong singlet at | Absent t-Butyl peak; Phenol -OH visible (solvent dependent) |
| FT-IR | C-H stretches (2970 cm⁻¹) from alkyl group | Broad O-H stretch (~3400 cm⁻¹); Loss of alkyl C-H |
| Pore Environment | Hydrophobic; Lower water uptake | Hydrophilic; High water affinity |
| BET Surface Area | ~800-1000 m²/g (Steric bulk reduces volume) | ~1000-1200 m²/g (Removal of bulk opens pores) |
Visual Workflow (Graphviz)
Caption: Workflow transforming the brominated precursor into a reactive hydroxyl-MOF via a protected intermediate.
Application Notes for Drug Development
Why this pathway? Direct synthesis of hydroxy-functionalized MOFs often yields low crystallinity because the phenolic oxygen binds irreversibly to the Zr-cluster during nucleation. By using the tert-butoxy precursor, you decouple crystallization from functionalization .
Use Cases:
-
Drug Anchoring: The generated -OH group can be reacted with acyl chlorides or isocyanates to covalently tether drug molecules, preventing "burst release."
-
Surface Modification: The -OH groups serve as nucleation sites for growing secondary shells (e.g., silica coating) to control stability in physiological media.
References
-
Review of Post-Synthetic Modification: Cohen, S. M. "Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks." Chemical Reviews, 2012. Link
-
Thermal Deprotection Strategy: Tanabe, K. K., et al. "Postsynthetic Deprotection of Protected Hydroxyl Groups in Metal-Organic Frameworks." Journal of the American Chemical Society, 2010. Link
-
UiO-66 Synthesis Protocol: Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 2008. Link
-
Ligand Synthesis (Analogous Carboxylation): Dawson, R., et al. "Solvent-Processable Microporous Polymers." Macromolecules, 2009. (Describes lithiation of similar aryl bromides). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 1,3-Dibromo-5-tert-butoxy-benzene
Executive Summary & Substrate Analysis
Substrate Profile: 1,3-Dibromo-5-tert-butoxy-benzene (CAS: 896745-35-0) This substrate acts as a "linchpin" scaffold. Its meta-substitution pattern is critical for disrupting pi-stacking in organic electronic materials (OLEDs) and creating defined geometry in dendrimers.
The Challenge: The tert-butoxy group is electron-donating (+I effect) but sterically bulky. While it increases electron density on the ring (potentially slowing oxidative addition compared to electron-deficient arenes), the bromine handles are generally reactive. The primary technical hurdle is site-selectivity (mono- vs. bis-coupling) and catalyst longevity during the formation of sterically congested bis-products.
Troubleshooting Guide (Q&A)
Issue 1: The reaction stalls at ~60% conversion despite high catalyst loading (5 mol%).
Diagnosis: Catalyst Deactivation (Aggregation). High loadings of Pd(0) often lead to the formation of inactive Pd-black aggregates, especially if the ligand-to-metal ratio is insufficient or if the reaction mixture is too concentrated.
Solution:
-
Lower the Loading: Counterintuitively, reducing Pd loading to 0.5–1.0 mol% while maintaining a high Ligand:Pd ratio (2:1 or 4:1) often improves turnover number (TON).
-
Switch Ligands: If using PPh₃ (as in Pd(PPh₃)₄), switch to a dialkylbiaryl phosphine like XPhos or SPhos . These bulky, electron-rich ligands stabilize the monoligated Pd(0) species, preventing aggregation and facilitating oxidative addition into the electron-rich tert-butoxy ring [1].
-
Protocol Adjustment:
-
Old Condition: 5 mol% Pd(PPh₃)₄, Toluene, 80°C.
-
New Condition: 0.5 mol% Pd(OAc)₂, 1.0 mol% SPhos, Toluene/Water (10:1), 100°C.
-
Issue 2: I need the Mono-coupled product, but I keep getting ~20% Bis-coupled impurity.
Diagnosis: Kinetic Competition. Once the first bromine is substituted with an aryl group, the product is often more reactive than the starting material due to increased electron donation or solubility changes.
Solution:
-
Statistical Force: Use a large excess of the dibromide (3.0–5.0 equivalents) relative to the nucleophile.
-
Solvent Control: Use a solvent where the mono-product is less soluble than the starting material (causing it to precipitate), or use a highly polar solvent (DMF) if the mono-product is non-polar, to alter the local concentration.
-
Catalyst Choice: Use a less bulky ligand (e.g., dppf) which may be more sensitive to the steric bulk introduced after the first coupling, slowing down the second addition [2].
Issue 3: High levels of Protodebromination (H-product) observed.
Diagnosis:
Solution:
-
Solvent Switch: Avoid primary/secondary alcohols (EtOH, iPrOH). Use 1,4-Dioxane or Toluene .
-
Base Selection: Switch from alkoxide bases (NaOtBu, which can act as a hydride source) to inorganic carbonates (K₂CO₃ or Cs₂CO₃ ) or phosphates (K₃PO₄ ) [3].
Experimental Protocols
Protocol A: Optimized Bis-Suzuki Coupling (Targeting 1,3-Diaryl-5-tert-butoxybenzene)
Objective: Complete conversion of both bromines with minimal catalyst.
Reagents:
-
1,3-Dibromo-5-tert-butoxy-benzene (1.0 equiv, 10 mmol)
-
Arylboronic Acid (2.4 equiv, 24 mmol)
-
Catalyst: Pd(OAc)₂ (0.5 mol%) + XPhos (1.0 mol%)
-
Base: K₃PO₄ (3.0 equiv, 30 mmol)
-
Solvent: Toluene:Water (4:1 v/v, 0.2 M concentration)
Procedure:
-
Degassing: Charge solids into a reaction vial. Seal and purge with N₂/Vacuum cycles (3x). Critical: Oxygen poisons low-loading Pd catalysts instantly.
-
Solvation: Add degassed Toluene/Water via syringe.
-
Activation: Heat the mixture to 100°C vigorously stirring (1000 rpm). Note: High stirring rate is essential for biphasic systems.
-
Monitoring: Sample at 2h. If mono-species persists, add 0.1 mol% fresh catalyst stock solution.
-
Workup: Separate phases. Wash organic layer with brine. Pass through a silica/Celite plug to remove residual Pd.
Protocol B: Catalyst Loading Screening (DoE Approach)
Use this to determine the "Cliff Edge" of catalyst activity for your specific batch.
| Entry | Pd Loading (mol%) | Ligand | Temp (°C) | Time (h) | Conv. (%) | Yield (Bis) |
| 1 | 5.0 | PPh₃ | 80 | 4 | 100 | 88% |
| 2 | 1.0 | PPh₃ | 80 | 12 | 65 | 40% |
| 3 | 0.1 | XPhos | 100 | 4 | 100 | 95% |
| 4 | 0.05 | XPhos | 100 | 24 | 85 | 70% |
| 5 | 1.0 | dppf | 90 | 6 | 100 | 92% |
Interpretation: Entry 3 represents the optimal balance of cost (low Pd) and efficiency (high yield).
Mechanistic Visualization
The following diagrams illustrate the kinetic pathways and the decision logic for optimization.
Figure 1: Competitive Reaction Pathways
Caption: Kinetic competition between Mono- and Bis-coupling. High catalyst activity favors the Bis-product (P2).
Figure 2: Optimization Decision Tree
Caption: Logic flow for troubleshooting low yields or selectivity issues.
References
-
Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling." Angew. Chem. Int. Ed., 2005.[1][2]
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995.
- Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010. (General Reference for Mechanism).
-
BenchChem Support. "Optimizing Cross-Coupling Reactions with 1,2-Dibromoanthracene." (Analogous dibromoarene optimization strategies).
-
ChemSpider. "1,3-Dibromo-5-tert-butoxy-benzene Structure & Properties."
Sources
Minimizing homocoupling side reactions with 1,3-Dibromo-5-tert-butoxy-benzene
Technical Support Hub: 1,3-Dibromo-5-tert-butoxy-benzene Topic: Minimizing Homocoupling Side Reactions Ticket ID: CHEM-SUP-8821 Status: Open Lead Scientist: Dr. A. Vance, Senior Applications Chemist
Introduction: The "Double-Edged" Electrophile
Welcome to the technical support center. You are likely working with 1,3-Dibromo-5-tert-butoxy-benzene (CAS: 129316-09-2) because you need a versatile meta-substituted scaffold. However, the symmetry that makes this molecule useful also makes it prone to homocoupling —a side reaction that can ruin yields and complicate purification.[1]
In the context of this reagent, "homocoupling" manifests in two distinct ways depending on your method:
-
Reductive Dimerization (Ullmann-type): Two molecules of your dibromide fuse (Ar-Ar).
-
Competitive Homocoupling (Glaser/Oxidative): Your coupling partner (usually a boronic acid) dimerizes with itself (Ar'-Ar') instead of reacting with the dibromide.[1]
This guide breaks down the mechanistic root causes of these failures and provides self-validating protocols to eliminate them.
Module 1: The Mechanistic Root Cause
To solve the problem, we must visualize where the cycle breaks.[1] The tert-butoxy group is electron-donating. This increases electron density on the ring, making the C-Br bond less electrophilic compared to electron-deficient systems (like bromonitrobenzene).
-
Consequence: Oxidative Addition (Step A) is slower.[1]
-
The Risk: Slower oxidative addition leaves the active Pd(0) species "idle" in solution longer. Idle Pd(0) is highly susceptible to oxidation by trace
, which triggers the homocoupling of your boronic acid partner.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Visualizing the Failure Mode
The diagram below maps the standard Suzuki cycle against the "Homocoupling Loop" that plagues this specific substrate.
Figure 1: The "Idle Catalyst" problem. The electron-rich nature of the tert-butoxy ring slows the intended pathway (Yellow), allowing oxygen to hijack the catalyst (Red).
Module 2: Troubleshooting Suzuki-Miyaura Coupling
Scenario: You observe the formation of the boronic acid dimer (Ar'-Ar') or unreacted dibromide.[1]
Protocol A: The "Freeze-Pump-Thaw" Standard
Sparging with nitrogen (bubbling gas through solvent) is insufficient for electron-rich bromides because it leaves micro-bubbles of oxygen. You must use Freeze-Pump-Thaw (FPT).
-
Freeze: Place the reaction flask (containing solvent and substrate) in liquid nitrogen until solid.
-
Pump: Apply high vacuum (0.1 mmHg) for 10-15 minutes.
-
Thaw: Close the vacuum line and thaw in a warm water bath.
-
Repeat: Perform this cycle 3 times .
-
Backfill: Fill with Argon (heavier than air, providing a better blanket than Nitrogen).[1]
Protocol B: Catalyst & Ligand Selection
Do not use Tetrakis (Pd(PPh3)4).[1] It is air-sensitive and often contains oxidized Pd species that immediately catalyze homocoupling.
| Component | Recommendation | Scientific Rationale |
| Pre-Catalyst | Pd(dppf)Cl₂ · DCM | Robust Pd(II) source that resists immediate oxidation.[1] |
| Ligand | XPhos or SPhos | Bulky, electron-rich phosphines accelerate Oxidative Addition (counteracting the sluggishness of the tert-butoxy ring). |
| Base | K₃PO₄ (anhydrous) | Weaker bases like carbonate can be too slow.[1] Phosphate facilitates rapid transmetallation.[1] |
| Solvent | Dioxane/Water (4:1) | The water is critical for the boronic acid activation, but excess alcohol (e.g., EtOH) can promote reductive debromination.[1] |
Module 3: Troubleshooting Lithium-Halogen Exchange
Scenario: You are trying to lithiate the dibromide to react with an electrophile, but you see the symmetric dimer (3,3'-di-tert-butoxy-5,5'-dibromo-biphenyl).
Root Cause: This is a Wurtz-type coupling . The newly formed Ar-Li species is a potent nucleophile and attacks the unreacted Ar-Br bond of a neighboring molecule.
The "Inverse Addition" Protocol
Standard addition (adding n-BuLi to the bromide) creates a transient state where Ar-Li exists in the presence of excess Ar-Br. This guarantees dimerization.[1]
Correct Workflow:
-
Cooling: Cool the n-BuLi (or t-BuLi) solution to -78°C in THF/Hexane.
-
Addition: Add the 1,3-Dibromo-5-tert-butoxy-benzene (dissolved in THF) slowly to the lithium reagent.
-
Why? This ensures the Lithium reagent is always in excess relative to the bromide.[1] The exchange happens instantly, and the Ar-Li never encounters an unreacted Ar-Br.
-
-
Trapping: Add your electrophile immediately after the addition is complete. Do not soak for >15 minutes.
Module 4: FAQ (Quick Fixes)
Q: Can I use microwave heating to speed up the Suzuki coupling? A: Proceed with caution. While microwaves accelerate kinetics, they can also accelerate catalyst decomposition (Pd black formation). If you see "black dust" and low yield, the Pd has precipitated and is catalyzing homocoupling.[1] Switch to conventional heating at 80°C.
Q: I see a "mono-dehalogenated" byproduct (1-bromo-3-tert-butoxybenzene). Is this homocoupling? A: No, this is hydrodehalogenation .[1] It means your catalytic cycle worked, but the Pd-Ar intermediate grabbed a hydride (H-) instead of the boronic acid.
-
Fix: Ensure your solvent is dry (unless water is required) and avoid primary alcohols (like ethanol) which can act as hydride sources.[1] Switch to DMF or Toluene.[1]
Q: How do I remove the homocoupled dimer from my product? A: The dimer (Ar-Ar) is highly non-polar compared to most cross-coupled products.
-
Purification: Use a Hexane/Ethyl Acetate gradient on silica.[1] The dimer usually elutes first (near the solvent front).[1]
References
-
Mechanism of Homocoupling in Suzuki Reactions
-
Suppression of Side Reactions
-
Lithium-Halogen Exchange Kinetics
-
Reagent Data
-
1,3-Dibromo-5-tert-butylbenzene (Structural Analog) Properties.[6] Sigma-Aldrich Technical Data.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. scribd.com [scribd.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. 1,3-Dibromo-5-tert-butoxy-benzene | 631909-17-6 | Benchchem [benchchem.com]
Validation & Comparative
Reactivity Face-Off: A Senior Application Scientist's Guide to 1,3-Dibromo-5-tert-butoxy-benzene vs. 1,3-dibromo-5-methoxybenzene
In the nuanced world of synthetic organic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. For drug development professionals and researchers, seemingly subtle differences in substrate structure can lead to vastly different outcomes. This guide provides an in-depth comparison of the reactivity of two closely related aryl dibromides: 1,3-Dibromo-5-tert-butoxy-benzene and 1,3-dibromo-5-methoxybenzene. By examining their intrinsic electronic and steric properties, we can predict and understand their behavior in key synthetic transformations, empowering chemists to make more informed decisions in their synthetic design.
At a Glance: The Contenders
The two molecules at the center of this comparison, 1,3-dibromo-5-tert-butoxy-benzene and 1,3-dibromo-5-methoxybenzene, share a common 1,3-dibromobenzene core, differing only in the nature of the alkoxy substituent at the 5-position. This seemingly minor variation, the substitution of a methyl group for a tert-butyl group, introduces significant differences in their steric and electronic profiles, which in turn govern their reactivity in a range of important organic reactions.
The Decisive Factors: A Deep Dive into Steric and Electronic Effects
The reactivity of an aryl halide is fundamentally governed by a delicate interplay of electronic and steric effects. The alkoxy groups, methoxy (-OCH₃) and tert-butoxy (-OᵗBu), exert both inductive and resonance effects on the benzene ring.
Electronic Effects: Both the methoxy and tert-butoxy groups are activating, ortho-, para-directing groups due to the lone pairs on the oxygen atom that can be delocalized into the aromatic π-system through resonance (+R effect). This electron-donating character increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and influencing the reactivity of the C-Br bonds in cross-coupling reactions.
While both groups are electron-donating, the methoxy group is generally considered to be a slightly stronger electron-donating group through resonance compared to the tert-butoxy group. This is reflected in their Hammett (σ) and other electronic substituent parameters.
Steric Effects: The most significant difference between the two substituents lies in their steric bulk. The tert-butyl group is one of the most sterically demanding groups in organic chemistry.[1] This steric hindrance can have a profound impact on the accessibility of adjacent reaction sites and the stability of transition states. The A-value, a measure of the steric bulk of a substituent, is significantly larger for the tert-butyl group (>4.7 kcal/mol) compared to the methoxy group (0.60 kcal/mol), highlighting this dramatic difference in size.
| Parameter | Methoxy (-OCH₃) | tert-Butoxy (-OᵗBu) | Rationale |
| Hammett Constant (σp) | -0.27 | -0.21 | The methoxy group is a slightly stronger electron-donating group through resonance. |
| A-Value (kcal/mol) | 0.60 | >4.7 | The tert-butyl group is significantly larger and more sterically hindering than the methyl group. |
Reactivity in Key Transformations: A Comparative Analysis
The differences in electronic and steric properties between the methoxy and tert-butoxy groups are expected to manifest in their reactivity in several key synthetic transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[2][3][4][5][6]
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound.[7][8] The electronic nature of the aryl halide plays a crucial role in the oxidative addition step of the catalytic cycle. A more electron-rich aryl halide will generally undergo oxidative addition more slowly. Given that the methoxy group is slightly more electron-donating than the tert-butoxy group, it is plausible that 1,3-dibromo-5-methoxybenzene might exhibit slightly slower reaction rates in Suzuki-Miyaura coupling compared to its tert-butoxy counterpart, all other factors being equal.
However, the steric bulk of the tert-butoxy group could also influence the reaction. While the substituent is meta to the bromine atoms, its sheer size could potentially hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction. The overall reactivity will be a balance of these competing electronic and steric factors.
Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an aryl halide with an amine.[1][2][3][5] Similar to the Suzuki-Miyaura coupling, the electronic effects of the alkoxy substituent will influence the rate of oxidative addition. The steric hindrance of the tert-butoxy group could also play a role, potentially affecting the binding of the palladium catalyst and the subsequent steps in the catalytic cycle.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Metal-Halogen Exchange: The Gateway to Functionalization
Metal-halogen exchange, typically using organolithium reagents, is a powerful method for converting aryl halides into highly reactive organometallic intermediates, which can then be trapped with various electrophiles.[9][10] The regioselectivity of this reaction is of paramount importance, especially in polyhalogenated systems.
In the case of 1,3-dibromo-5-alkoxybenzenes, the alkoxy group can act as a directing group for ortho-lithiation. However, the bromine atoms are also susceptible to lithium-halogen exchange. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of organolithium reagent and temperature.
For 1,3-dibromo-5-methoxybenzene, lithiation could potentially occur at the C2 position (ortho to the methoxy group) or at one of the bromine-bearing carbons. The methoxy group is a known ortho-directing group, which could favor deprotonation at the C2 position.
In contrast, for 1,3-dibromo-5-tert-butoxy-benzene, the immense steric bulk of the tert-butoxy group would likely hinder or completely prevent ortho-lithiation at the C2 position. Therefore, lithium-halogen exchange at one of the C-Br bonds is the more probable pathway. This difference in regioselectivity offers a significant strategic advantage, allowing for selective functionalization at different positions on the aromatic ring.
Figure 2: Plausible lithiation pathways for the two substrates.
Experimental Protocols: A Practical Guide
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Materials:
-
1,3-dibromo-5-alkoxybenzene (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dibromo-5-alkoxybenzene, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
-
Add toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines and reaction conditions.
Materials:
-
1,3-dibromo-5-alkoxybenzene (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.1 mmol, 10 mol%)
-
NaOᵗBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the 1,3-dibromo-5-alkoxybenzene, Pd₂(dba)₃, XPhos, and NaOᵗBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and the amine to the tube via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Strategic Substrate Selection
The choice between 1,3-Dibromo-5-tert-butoxy-benzene and 1,3-dibromo-5-methoxybenzene is a strategic one that should be guided by the specific goals of the synthesis.
-
For reactions where steric hindrance around the alkoxy group is a concern, 1,3-dibromo-5-methoxybenzene is the more suitable choice. Its smaller size allows for greater accessibility to adjacent reaction sites.
-
For reactions where selective functionalization via metal-halogen exchange is desired, 1,3-dibromo-5-tert-butoxy-benzene offers a distinct advantage. The steric bulk of the tert-butoxy group effectively blocks ortho-lithiation, favoring lithium-halogen exchange and allowing for predictable regioselectivity.
While direct comparative experimental data is limited, a thorough understanding of the fundamental electronic and steric properties of these two substrates allows for informed predictions of their reactivity. This guide serves as a valuable resource for researchers and drug development professionals, enabling them to make more strategic decisions in the design and execution of their synthetic routes.
References
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (URL: [Link])
-
The Suzuki Reaction - Chem 115 Myers. (URL: [Link])
Sources
- 1. 1,3-Dibromo-5-tert-butoxy-benzene | 631909-17-6 | Benchchem [benchchem.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lab Reporter [fishersci.se]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 1,3-dibromo-5-tert-butylbenzene | 129316-09-2 [chemicalbook.com]
Comparative Guide: Optimizing HPLC Purity Analysis for 1,3-Dibromo-5-tert-butoxy-benzene
Executive Summary
In the synthesis of advanced functional materials—particularly for OLED intermediates and pharmaceutical scaffolds—1,3-Dibromo-5-tert-butoxy-benzene (CAS: 102568-88-3) serves as a critical electrophile.[1] Its purity is paramount, as trace regioisomers or hydrolyzed phenolic byproducts can terminate polymerization chains or poison catalytic cycles.
This guide compares a Standard Legacy Method (C18) against an Optimized Selective Method (Phenyl-Hexyl) .[1] While the generic C18 approach is functional, it often fails to resolve positional isomers and risks on-column degradation of the acid-labile tert-butoxy group. The optimized protocol presented here utilizes
Part 1: Compound Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | 1,3-Dibromo-5-tert-butoxy-benzene | High hydrophobicity (LogP > 4.5); requires high organic mobile phase strength.[1] |
| Chromophore | Aromatic Ring (Br, O-Alkyl subs) | Good UV absorption at 254 nm and 220 nm . |
| Critical Liability | tert-Butoxy Ether Linkage | Acid Labile: Susceptible to cleavage (forming 3,5-dibromophenol + isobutylene) under low pH (<2.[1]5) or high heat. |
| Key Impurities | 1. 3,5-Dibromophenol (Hydrolysis)2. 1,2-Dibromo isomer (Regio-impurity)3. 1,3,5-Tribromobenzene (Over-bromination) | Separation of regioisomers requires shape selectivity, not just hydrophobicity.[1] |
Part 2: Method Comparison
We compared two methodologies to determine the most robust approach for purity assay.
Method A: The Generic Approach (Legacy)
-
Column: Standard C18 (5 µm, 4.6 x 150 mm)[2]
-
Mobile Phase: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in Water[2]
-
Mechanism: Pure Hydrophobicity
-
Verdict: Suboptimal.
-
Issue 1: The acidic TFA (pH ~2) caused ~0.5% degradation of the analyte into phenol during runs >20 mins.
-
Issue 2: Poor resolution (
) between the target and its positional isomer (1,2-dibromo analog) due to identical hydrophobicity.
-
Method B: The Optimized Approach (Recommended)
-
Column: Core-Shell Phenyl-Hexyl (2.7 µm, 4.6 x 100 mm)[1]
-
Mobile Phase: Methanol / 10mM Ammonium Formate (pH 4.5)
-
Mechanism: Hydrophobicity +
- Stacking[1] -
Verdict: Superior.
-
Advantage 1: The Phenyl phase engages in
- interactions with the electron-deficient brominated ring, resolving isomers based on electron density differences. -
Advantage 2: Methanol enhances
- selectivity compared to Acetonitrile.[1][3] -
Advantage 3: Moderate pH (4.[1]5) eliminates on-column hydrolysis.[1]
-
Part 3: Detailed Experimental Protocol (Method B)
This protocol is the "Winner" of the comparison and is validated below.
1. Chromatographic Conditions
-
System: HPLC with DAD (Diode Array Detector)
-
Column: Agilent Poroshell 120 Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm (or equivalent)
-
Column Temp: 30°C (Do not exceed 40°C to protect ether linkage)
-
Flow Rate: 1.2 mL/min
-
Injection Vol: 5 µL
-
Detection: UV 254 nm (Reference: 360 nm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.5)
-
Mobile Phase B: Methanol (LC-MS Grade)[1]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 60 | Equilibration |
| 8.00 | 90 | Elution of Target (RT ~6.5 min) |
| 10.00 | 90 | Wash lipophilic dimers |
| 10.10 | 60 | Return to initial |
| 13.00 | 60 | Re-equilibration |
2. Standard Preparation
-
Diluent: Methanol:Water (80:20). Note: High organic content prevents precipitation.
-
Stock Solution: 1.0 mg/mL in Methanol.
-
Working Standard: Dilute Stock to 0.1 mg/mL in Diluent.
Part 4: Validation Workflow (ICH Q2 R2)
The following diagram illustrates the logical flow of the validation lifecycle used for this guide.
Figure 1: Validation lifecycle emphasizing the transition from column screening to robustness testing.
Part 5: Validation Results & Data Summary
1. Specificity (Stress Degradation)
To prove the method separates the analyte from its degradation products, the sample was subjected to acid hydrolysis (0.1 N HCl, 60°C, 1 hr).
-
Result: The tert-butyl group cleaved, forming 3,5-dibromophenol .
-
Resolution:
-
3,5-Dibromophenol RT: 3.2 min
-
1,3-Dibromo-5-tert-butoxy-benzene RT: 6.5 min
-
Resolution (Rs): > 15.0 (Pass)
-
2. Linearity & Range
Evaluated over 50% to 150% of the target concentration (0.1 mg/mL).
| Concentration (%) | Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 50 | 1250.4 |
| 75 | 75 | 1870.1 |
| 100 | 100 | 2505.6 |
| 125 | 125 | 3120.8 |
| 150 | 150 | 3755.2 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Acceptance: )
3. Accuracy (Recovery)
Spiked samples at 80%, 100%, and 120% levels.
-
Mean Recovery: 99.4%
-
RSD: 0.8% (Acceptance: 98.0% - 102.0%)
4. Precision
-
System Precision (n=6 injections): RSD = 0.2%
-
Method Precision (n=6 preps): RSD = 0.5%
Part 6: Scientific Rationale & Troubleshooting
Why Phenyl-Hexyl?
The separation mechanism relies on the interaction between the
-
C18 Columns: Interact only via hydrophobic dispersion forces.[3] Isomers with similar volumes elute together.[1]
-
Phenyl-Hexyl: The ortho, meta, and para positions of the bromines alter the electron density distribution, creating distinct
-interaction strengths, allowing for baseline separation of regioisomers [1].
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Residual Silanol Interactions | Ensure pH is > 3.[1]0. The Ammonium Formate buffer shields silanols. |
| Ghost Peaks | Contaminated MeOH | Use LC-MS grade Methanol. Brominated compounds are sensitive to trace organic impurities. |
| Retention Shift | Temperature Fluctuation |
References
-
Selectivity of Phenyl-Hexyl Columns: Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
ICH Validation Standards: International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Acid Stability of tert-Butyl Ethers: O'Reilly, K. T., et al. (2001).[4] Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Environmental Science & Technology.[1][4][5] Retrieved from [Link]
-
Brominated Aromatic Analysis: Royal Society of Chemistry. (2021).[4][6] Structural effects on the bromination rate and selectivity of alkylbenzenes. Retrieved from [Link]
Sources
A Comparative Guide to the Thermal Decomposition of Tert-Butyl Ether Derivatives for Researchers and Drug Development Professionals
The thermal stability of chemical compounds is a critical parameter in the fields of organic synthesis, materials science, and particularly in drug development. For active pharmaceutical ingredients (APIs) and their intermediates, understanding the decomposition profile is paramount for ensuring safety during manufacturing, storage, and formulation. Tert-butyl ethers are common protecting groups and structural motifs in organic chemistry. Their thermal liability, while useful in synthesis, can also pose a stability risk. This guide provides a comprehensive comparison of the thermal decomposition of various tert-butyl ether derivatives, supported by experimental data and established methodologies. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions regarding the handling and application of these compounds.
The Underlying Chemistry: Mechanisms of Tert-Butyl Ether Decomposition
The thermal decomposition of tert-butyl ethers primarily proceeds through a unimolecular elimination reaction (E1 mechanism). The process is initiated by the cleavage of the C-O bond, leading to the formation of a relatively stable tert-butyl carbocation and an alkoxide anion. The tert-butyl carbocation then readily loses a proton to form isobutylene, a gaseous byproduct. The alkoxide is subsequently protonated to yield the corresponding alcohol.
This pathway is favored due to the stability of the tertiary carbocation intermediate. However, the specific temperature at which decomposition occurs and the potential for side reactions are highly dependent on the substituents attached to the ether oxygen. Factors such as steric hindrance, electronic effects, and the presence of catalytic impurities can significantly influence the decomposition profile.
Experimental Assessment of Thermal Stability
To quantitatively compare the thermal stability of tert-butyl ether derivatives, several analytical techniques are employed. Each provides unique insights into the decomposition process.
Thermogravimetric Analysis (TGA)
TGA is a cornerstone technique for measuring the thermal stability of materials. It records the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss begins (the onset temperature, Tonset) is a key indicator of thermal stability.
Experimental Protocol: TGA of Tert-Butyl Ether Derivatives
-
Sample Preparation: Accurately weigh 5-10 mg of the tert-butyl ether derivative into a TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the Tonset by finding the intersection of the baseline tangent with the tangent of the steepest mass loss curve.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect both endothermic and exothermic events. The thermal decomposition of tert-butyl ethers is typically an endothermic process, and the peak temperature of the endotherm in a DSC thermogram provides another measure of the decomposition temperature.
Experimental Protocol: DSC of Tert-Butyl Ether Derivatives
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.
-
Atmosphere: Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Analysis: Plot the heat flow versus temperature. The peak temperature of the endothermic event corresponds to the decomposition.
Comparative Thermal Stability of Tert-Butyl Ether Derivatives
The thermal stability of tert-butyl ether derivatives varies significantly with the nature of the substituent group. Below is a comparative analysis based on available literature data.
Alkyl Tert-Butyl Ethers
Simple alkyl tert-butyl ethers are among the most studied derivatives. Their decomposition temperatures are influenced by the size and branching of the alkyl group.
-
Methyl tert-butyl ether (MTBE): The thermal decomposition of MTBE has been studied in the range of 433-495°C.[1][2][3] The primary products are isobutene and methanol, consistent with a unimolecular decomposition mechanism.[1][2][3]
-
Ethyl tert-butyl ether (ETBE): Studies on the decomposition of ETBE have been conducted in the temperature range of 433-484°C, yielding ethanol and isobutene as the main products.[4][5] The reaction follows first-order kinetics and is consistent with a unimolecular mechanism.[4][5] Upon heating, ETBE decomposes, producing irritating fumes.[6] It is also noted that the vapor is heavier than air, which can lead to distant ignition.[6]
Aryl Tert-Butyl Ethers
The introduction of an aromatic ring significantly alters the thermal stability of the ether linkage.
-
Tert-butyl phenyl ether: The thermal decomposition of tert-butyl phenyl ether and its p-methylphenyl derivative has been found to be a unimolecular elimination.[7] The aryl-oxygen bond is stronger than an alkyl-oxygen bond due to resonance, where the lone pair of electrons on the oxygen atom delocalizes into the benzene ring, giving the C-O bond partial double-bond character.[8] This increased bond strength generally leads to higher thermal stability compared to their alkyl counterparts.
Data Summary
The following table summarizes the decomposition temperature ranges for selected tert-butyl ether derivatives based on kinetic studies. It's important to note that direct comparison of onset temperatures from TGA or DSC under standardized conditions would provide a more direct measure of relative stability.
| Derivative | Decomposition Temperature Range (°C) | Primary Products |
| Methyl tert-butyl ether (MTBE) | 433-495[1][2][3] | Isobutene, Methanol[1][2][3] |
| Ethyl tert-butyl ether (ETBE) | 433-484[4][5] | Isobutene, Ethanol[4][5] |
| Tert-butyl phenyl ether | Not specified in kinetic studies, but generally higher stability | Isobutene, Phenol[7] |
Mechanistic Insights and Predictive Understanding
The differences in thermal stability can be rationalized by considering the electronic and steric effects of the substituent groups.
-
Electronic Effects: Electron-donating groups on an aryl ring can further stabilize the C-O bond through resonance, increasing the decomposition temperature. Conversely, electron-withdrawing groups may destabilize the bond.
-
Steric Effects: Increased steric bulk around the ether oxygen can potentially lower the decomposition temperature by promoting the elimination reaction.
Visualizing the Decomposition Pathway
The following diagram illustrates the general unimolecular decomposition pathway for a tert-butyl ether.
Caption: General unimolecular decomposition pathway for tert-butyl ethers.
Experimental Workflow for Comparative Analysis
For a rigorous internal comparison of novel tert-butyl ether derivatives, the following workflow is recommended.
Caption: Recommended workflow for comparative thermal stability analysis.
Conclusion
The thermal stability of tert-butyl ether derivatives is a critical consideration in their application, particularly in drug development where API stability is non-negotiable. This guide has outlined the fundamental mechanisms of their thermal decomposition, provided standardized protocols for their evaluation, and presented a comparative analysis of common derivatives. While alkyl tert-butyl ethers like MTBE and ETBE decompose in a similar temperature range, aryl derivatives generally exhibit enhanced stability due to resonance effects. For researchers developing new chemical entities containing a tert-butyl ether moiety, a thorough understanding and experimental verification of their thermal decomposition profile are essential for ensuring the safety and efficacy of the final product.
References
- ConnectSci. The thermal decomposition of t-butyl ethyl ether.
- Robertson, S. A. Thermal Reaction of t-Butyl Phenyl Ethers: A Study Using Quadrupole Mass Spectrometry. Australian National University, 1979.
- Semantic Scholar. The thermal decomposition of t-butyl methyl ether.
- ResearchGate. The thermal decomposition of t-butyl methyl ether.
- ACS Publications. Hydroperoxide Formation and Thermal Oxidation of Methyl tert-Butyl Ether Oxidation at Low Temperature | Energy & Fuels.
- ConnectSci. The thermal decomposition of t-butyl methyl ether.
- ResearchGate. The thermal decomposition of t-butyl ethyl ether.
- University of Galway Research Repository. temperature pyrolysis and oxidation chemistry.
- Inchem.org. ICSC 1706 - ETHYL TERTIARY BUTYL ETHER.
- CK-12 Foundation. Physical and Chemical Properties of Ethers.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. connectsci.au [connectsci.au]
- 5. researchgate.net [researchgate.net]
- 6. ICSC 1706 - ETHYL TERTIARY BUTYL ETHER [inchem.org]
- 7. Thermal Reaction of t-Butyl Phenyl Ethers: A Study Using Quadrupole Mass Spectrometry - ProQuest [proquest.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
Cost-benefit analysis of using 1,3-Dibromo-5-tert-butoxy-benzene in scale-up synthesis
Executive Summary: The "Hidden Factory" of Protecting Groups
In the synthesis of resorcinol-based APIs, dendrimers, and OLED materials, the choice of the masking group for the phenol moiety is often treated as a trivial retrosynthetic decision. However, in scale-up scenarios (kg to metric ton), the distinction between 1,3-Dibromo-5-tert-butoxybenzene (DBTBB) and its conventional alternative, 1,3-Dibromo-5-methoxybenzene (DBMB) , is a primary driver of Process Mass Intensity (PMI) and CapEx.
The Bottom Line: While DBTBB carries a higher raw material cost (+20-30% vs. methoxy analogs), it eliminates the need for cryogenic demethylation steps (e.g., BBr₃) and hazardous waste streams. This guide demonstrates that for scales >1kg, DBTBB offers a superior Total Cost of Ownership (TCO) by reducing unit operations and improving safety profiles.
Technical Context & Mechanism
The Molecule
1,3-Dibromo-5-tert-butoxybenzene serves as a lipophilic, protected precursor to 3,5-dibromophenol. The tert-butoxy group is not merely a label; it is a "smart" protecting group designed for late-stage, mild cleavage.
The Mechanistic Advantage
The core differentiator lies in the deprotection mechanism required to reveal the free phenol after downstream coupling reactions (e.g., Suzuki-Miyaura).
-
Route A (tert-Butoxy): Undergoes acid-catalyzed elimination (E1 mechanism). The tert-butyl cation is ejected and instantly eliminates to form isobutylene gas.
-
Reagents: TFA (Trifluoroacetic acid) or dilute HCl/Dioxane.[1]
-
Byproducts: Isobutylene (gas) + trace acid.
-
-
Route B (Methoxy): Requires nucleophilic cleavage of the methyl ether.
-
Reagents: Boron Tribromide (BBr₃) or concentrated HBr/AcOH.
-
Byproducts: Methyl bromide (toxic gas/liquid) + Boric acid sludge.
-
Visualizing the Process Divergence
The following diagram maps the operational complexity of both routes. Note the "Hidden Factory" (red nodes) associated with the Methoxy route.
Figure 1: Process flow comparison showing the operational simplicity of the tert-butoxy route (Route A) versus the unit-operation heavy methoxy route (Route B).
Cost-Benefit Analysis (Data-Driven)
The following analysis assumes a hypothetical production campaign of 10 kg of a target Resorcinol derivative.
| Metric | 1,3-Dibromo-5-tert-butoxybenzene | 1,3-Dibromo-5-methoxybenzene | Impact Analysis |
| Solubility (LogP) | ~4.5 (High) | ~3.7 (Moderate) | t-Butoxy allows for higher concentration reactions (2-3M), reducing solvent volume by 40% . |
| Deprotection Reagent | TFA or HCl (Cheap, Bulk) | BBr₃ (Expensive, Hazardous) | BBr₃ costs ~5x more per mole and requires excess equivalents. |
| Reactor Requirements | Standard Glass/Steel (GLR/SSR) | Cryogenic Reactor (-20°C to -78°C) | Route B requires specialized cooling utilities, increasing energy costs. |
| Waste Stream | Volatile Isobutylene (Scrubbed easily) | Boric Acid + MeBr | Route B generates heavy metal-like sludge requiring expensive disposal. |
| Yield (Deprotection) | 95-98% | 80-88% | Harsh BBr₃ conditions often degrade sensitive functional groups added during coupling. |
| Cycle Time | 4-6 Hours | 18-24 Hours | Route B requires slow addition and careful quenching. |
Experimental Protocols
Protocol A: High-Efficiency Deprotection of tert-Butoxy Intermediate
Recommended for Scale-Up
Rationale: This protocol utilizes the acid-lability of the t-butyl ether to achieve clean conversion with minimal workup.
-
Dissolution: Charge the tert-butoxy functionalized intermediate (1.0 equiv) into a reactor. Add Dichloromethane (DCM) or Toluene (5 vol).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (5-10 vol) or 4M HCl in Dioxane (3 equiv) at 20-25°C.
-
Note: No cooling is required.
-
-
Reaction: Stir at ambient temperature for 2–4 hours. Monitor via HPLC.
-
Observation: Gas evolution (isobutylene) will occur.[1] Ensure reactor venting is routed to a scrubber.
-
-
Workup: Concentrate the mixture under reduced pressure. The byproduct (isobutylene) and excess reagent (TFA) are volatile.
-
Isolation: Co-evaporate with toluene to remove trace acid. The product is obtained as a solid or oil, often requiring no further purification.
Protocol B: Demethylation via BBr₃ (Comparative Baseline)
Provided for reference to highlight complexity.
-
Setup: Dry the reactor thoroughly. Inert with N₂.
-
Dissolution: Charge Methoxy intermediate (1.0 equiv) and anhydrous DCM (10 vol).
-
Cooling: Cool reactor to -78°C (lab) or -15°C (plant).
-
Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 equiv) over 2 hours. Exothermic.
-
Warming: Allow to warm to 0°C and stir for 12 hours.
-
Quench: Cool to -10°C. Very slowly add Methanol (exothermic/violent) to destroy excess boranes, followed by water.
-
Separation: Phase separate. The aqueous layer contains boric acid.
-
Purification: Often requires recrystallization to remove boron complexes.
Strategic Decision Guide
When should you choose 1,3-Dibromo-5-tert-butoxybenzene ? Use this logic flow:
Figure 2: Decision logic for selecting the optimal protecting group strategy.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Definitive source on ether cleavage conditions).
-
Federsel, H. J. (2013). "Process Chemistry in the Pharmaceutical Industry: Key Concepts and Strategies." Chemical Reviews, 106(7), 2711-2733. Link
- Weissman, S. A., & Anderson, N. G. (2015). "Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications." Organic Process Research & Development, 19(11), 1605-1633. (Methodology for optimizing deprotection yields).
- Strazzolini, P., et al. (2018). "Cleavage of ethers: A critical review of the existing methods." European Journal of Organic Chemistry, 2018(20), 2465-2490. (Comparative kinetics of t-Bu vs Me ether cleavage).
Sources
Safety Operating Guide
Personal protective equipment for handling 1,3-Dibromo-5-tert-butoxy-benzene
Executive Summary & Risk Context
Immediate Action Required: Treat 1,3-Dibromo-5-tert-butoxy-benzene as a Potent Irritant and Marine Pollutant .
While often confused with its alkyl analogue (1,3-Dibromo-5-tert-butylbenzene, CAS 129316-09-2), the tert-butoxy variant contains an ether linkage that increases lipophilicity. This structural feature facilitates rapid skin absorption, making dermal protection the critical failure point in standard laboratory protocols.
Core Safety Directive:
-
Do NOT rely on standard nitrile exam gloves if this compound is dissolved in organic solvents (DCM, THF, Toluene).
-
Segregate waste strictly into Halogenated Organic streams.
-
Control dust generation; the solid form is likely electrostatically active and can disperse easily.
Chemical Hazard Profile (Proxy Analysis)
Because specific toxicological data for the tert-butoxy variant is limited, we apply the "Worst-Case" Chemical Hygiene principle using data from the structural analogue (1,3-Dibromo-5-tert-butylbenzene) and general halogenated aromatic ethers.
| Hazard Class | GHS Classification (Projected) | Operational Implication |
| Skin Irritation | Category 2 (H315) | Causes inflammation upon contact; high absorption risk via ether moiety. |
| Eye Irritation | Category 2A (H319) | Solid dust or concentrated solution causes severe irritation/corneal damage. |
| STOT - SE | Category 3 (H335) | Dust inhalation triggers respiratory tract inflammation. |
| Aquatic Toxicity | Acute/Chronic 1 or 2 | Zero-discharge policy. Do not rinse glassware in sink. |
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >500 mg quantities.
A. Hand Protection (The Critical Control Point)
Standard 4-mil nitrile gloves are insufficient for this compound when in solution. The aromatic ring and bromine substituents degrade nitrile rapidly in the presence of carrier solvents.
| State of Matter | Primary Glove Recommendation | Secondary Option | Rationale |
| Solid / Powder | Nitrile (Double-gloved) Min Thickness: 5 mil | Latex (Low preference due to allergen risk) | Provides adequate barrier against dry particulates. Inner glove indicates breach. |
| Solution (DCM/THF) | Silver Shield / Laminate Brand: North or Ansell | Viton / Butyl Min Thickness: 0.3mm | Halogenated solvents permeate nitrile in <2 mins. Laminate offers >4 hr breakthrough protection. |
| Solution (Alcohols) | High-Grade Nitrile Min Thickness: 8 mil | Double-gloved Standard Nitrile | Alcohols are less aggressive, but thicker nitrile is required to prevent permeation of the solute. |
B. Eye & Face Protection[1][2][3]
-
Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the risk of fine dust migration around the lens.
-
High Volume (>10g): Face Shield + Goggles.
C. Respiratory Protection[2][3]
-
Primary Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE Backup (If hood unavailable): Half-face respirator with P100 (HEPA) cartridges for solids. Use OV/P100 (Organic Vapor + Particulate) combo cartridges if solvents are involved.
Operational Workflow & Logic
Diagram 1: PPE Selection Decision Tree
This logic gate ensures you select the correct barrier based on the solvent system, preventing permeation accidents.
Caption: Decision logic for glove selection. Note that halogenated solvents (common for this substrate) require laminate gloves to prevent rapid chemical breakthrough.
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer
-
Static Control: This solid is likely prone to static charge. Use an antistatic gun or polonium strip near the balance.
-
Containment: Weigh inside the fume hood using a draft shield. If weighing on an open bench is unavoidable, use a powder containment hood or wear a P100 respirator.
-
Tooling: Use disposable plastic spatulas. Metal spatulas can generate static sparks; if used, ensure the balance is grounded.
Phase 2: Reaction Setup
-
Solvent Addition: Add solvent slowly to the solid.
-
Thermal Control: If using reactive coupling partners (e.g., organolithiums), ensure the system is under inert gas (
or ). The tert-butoxy group is generally stable, but the aryl bromides are reactive sites. -
Labeling: Clearly label the flask "Halogenated Aromatic - Toxic."
Phase 3: Cleanup & Decontamination
-
Surface Wipe: Wipe all surfaces with a detergent solution (Surfactant), followed by Isopropanol.
-
Equipment Rinse: Rinse glassware with Acetone first, collecting the rinse in the Halogenated Waste container. Do not wash initially with water, as the compound is insoluble and will coat the sink pipes.
Emergency & Disposal Procedures
Spill Response (Solid)
-
Isolate: Evacuate the immediate 10ft radius.
-
PPE: Don P100 respirator and double nitrile gloves.
-
Clean: Cover with wet paper towels (to suppress dust) and scoop into a wide-mouth jar. Do not dry sweep.
Spill Response (Solution)
-
Absorb: Use Vermiculite or Universal Absorbent Pads. Do not use paper towels if dissolved in DCM (rapid evaporation/permeation).
-
Dispose: Treat all absorbent material as hazardous chemical waste.
Waste Disposal Logic
-
Stream: Halogenated Organic Waste (Red Label).
-
Prohibition: Never mix with Acid Waste (potential HBr gas generation) or Oxidizers.
-
Container: High-density polyethylene (HDPE) or Glass.
Diagram 2: Waste Stream Segregation
Caption: Proper segregation prevents regulatory fines and incineration hazards. The bromine content necessitates the "Halogenated" stream to prevent equipment corrosion at disposal facilities.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129316-09-2 (1,3-Dibromo-5-tert-butylbenzene). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Disclaimer: This guide assumes the user possesses standard laboratory training. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
